molecular formula C22H21NO6 B12769153 O-Acetylchelidonine CAS No. 3606-43-7

O-Acetylchelidonine

Cat. No.: B12769153
CAS No.: 3606-43-7
M. Wt: 395.4 g/mol
InChI Key: IDYNWQAYWOFRRD-PCCBWWKXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylchelidonine typically involves the acetylation of chelidonine. Chelidonine can be extracted from the plant Chelidonium majus and then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of chelidonine from plant material is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: O-Acetylchelidonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. It also exhibits antimicrobial and anti-inflammatory activities.

    Industry: Potential use in developing pharmaceuticals and natural product-based therapies

Mechanism of Action

The mechanism of action of O-Acetylchelidonine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Chelidonine: The parent compound, which lacks the acetyl group.

    Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.

    Chelerythrine: Known for its potent protein kinase C inhibition.

Uniqueness: O-Acetylchelidonine is unique due to its acetyl group, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to differences in its biological activity and therapeutic potential compared to its non-acetylated counterparts .

Properties

CAS No.

3606-43-7

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

InChI

InChI=1S/C22H21NO6/c1-11(24)29-19-6-12-5-17-18(27-9-26-17)7-14(12)21-20(19)13-3-4-16-22(28-10-25-16)15(13)8-23(21)2/h3-5,7,19-21H,6,8-10H2,1-2H3/t19-,20-,21+/m0/s1

InChI Key

IDYNWQAYWOFRRD-PCCBWWKXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3

Origin of Product

United States

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